![molecular formula C10H14N2 B3011661 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine CAS No. 13481-83-9](/img/structure/B3011661.png)

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

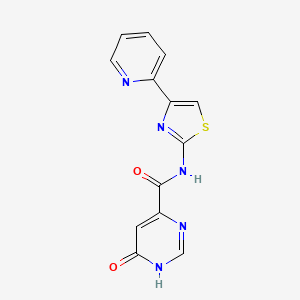

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is a chemical compound that belongs to the class of diazocines, which are characterized by an eight-membered heterocyclic ring containing two nitrogen atoms. The structure of diazocines can be modified to create various derivatives with different substituents, leading to a range of physical, chemical, and biological properties. These compounds have been explored for their potential use in macrocycle synthesis, bioactive molecule design, and as mechanistic probes for single-electron transfer (SET) processes .

Synthesis Analysis

The synthesis of diazocine derivatives has been achieved through various methods. One approach involves a one-pot reaction using N,N,N',N'-tetramethylbiphenyldiamine with Vilsmeier's reagents, yielding bis-dibenzo[b,f][1,5]diazocines in moderate to good yields . Another method developed for unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones involves a three-step process starting from isatoic anhydrides and 2-aminobenzoic acids . Additionally, 1,5-disubstituted iminodibenzo[b,f][1,5]diazocines have been synthesized via metal-free cyclization of 2-aminophenyl ketimines .

Molecular Structure Analysis

The molecular structure of diazocine derivatives has been characterized by various techniques, including X-ray crystallography. For instance, 6,12-diphenyldibenzo[b,f][1,5]diazocine has been shown to have a tub-shaped, eight-membered central ring . The unique structural features of these compounds, such as potential sites for hydrogen bonding and substituents available for further functionalization, make them attractive for applications in supramolecular chemistry .

Chemical Reactions Analysis

Diazocine derivatives exhibit interesting chemical reactivity. For example, the attempted generation of a potentially aromatic diazocine dianion led to profound rearrangement and the formation of N-(2-amino-1,2-diphenylethenyl)carbazole dianions . In another study, the photoswitching dynamics of a dihydrodibenzodiazocine were investigated, showing efficient Z→E and E→Z isomerization upon photoexcitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazocine derivatives are influenced by their molecular structure. The constrained eight-membered ring in these compounds can lead to unique properties, such as enhanced photoswitching efficiencies and increased stability of certain isomers . The electron-capture ability of 6,12-diphenyldibenzo[b,f][1,5]diazocine has been utilized as a mechanistic probe for SET processes and as a reagent for the oxidative dimerization of benzylic organometallics . Additionally, the cytotoxic and antibacterial activities of some dibenzo[b,f][1,5]diazocine derivatives have been preliminarily assessed, indicating their potential as privileged structures for drug design .

Aplicaciones Científicas De Investigación

Novel Scaffold for Bioactive Molecule Design

Researchers developed a method for synthesizing unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones, which can be transformed into various analogues. These compounds have potential applications in drug design due to their structural versatility and preliminary tests showing cytotoxic effects against cancer lines and antibacterial activity (Bieszczad et al., 2020).

Synthetic Methodology Advancements

A study introduced a more efficient synthesis method for dibenzo[b,f][1,5]-diazocines, which could be significant in reducing the steps and complexity involved in producing these compounds. This innovation is crucial for their application in various scientific fields (Wang et al., 2011).

Electron-Capture Agent for Organic Synthesis

6,12-Diphenyldibenzo[b,f][1,5]diazocine has been utilized as an electron-capture agent. Its unique structure aids in studying single-electron transfer (SET) processes and facilitates the oxidative dimerization of benzylic organometallics, demonstrating its utility in organic chemistry and synthesis (Eisch et al., 2012).

Precursors for Novel Macrocycles

Research shows that dibenzo[b,f][1,5]diazocines can serve as precursors for creating novel macrocycles. These macrocycles have potential applications in the development of new materials and complex molecular structures (Cheng et al., 2003).

Building Blocks for Electrochemical Actuators

Dibenzo[b,f][1,5]diazocines are identified as potential building blocks for novel electrochemical actuators. Their synthesis via an acid-catalyzed reaction highlights their potential in the field of electrochemical device fabrication (Zhao et al., 2012).

Microwave-Assisted Synthesis

A study demonstrated the synthesis of dibenzo[b,f][1,5]diazocines using microwave irradiation, indicating a faster and potentially more efficient method of production. This could have implications for industrial-scale synthesis and research applications (Jung et al., 2009).

Anomalous Carbolithiation Studies

An investigation into the carbolithiation of dibenzo[b,f][1,4]diazocine provided insights into unexpected chemical pathways and SET mechanisms. This research contributes to a deeper understanding of chemical reactions involving diazocines (Eisch et al., 2015).

Supramolecular Chemistry Applications

The synthesis of 1,5-disubstituted iminodibenzo[b,f][1,5]diazocines introduces new possibilities in supramolecular chemistry, particularly due to their potential for hydrogen-bond formation and functionalization (Leganza et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexahydro-1,5-benzodiazocine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-5-10-9(4-1)8-11-6-3-7-12-10/h1-2,4-5,11-12H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUCAJGSVHDALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)